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Compound of Interest

Compound Name: SYD5115

Cat. No.: B15605803 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target binding and selectivity profile of

SYD5115, a novel, orally active small molecule antagonist of the thyrotropin receptor (TSH-R).

SYD5115 is under investigation as a potential therapeutic agent for Graves' disease and

Graves' orbitopathy, autoimmune conditions driven by the overstimulation of the TSH-R by

thyroid-stimulating immunoglobulins (TSIs). This document consolidates key preclinical data,

outlines experimental methodologies, and visualizes the underlying molecular mechanisms to

support further research and development efforts.

Core Mechanism of Action
SYD5115 functions as a negative allosteric modulator of the TSH-R.[1] Unlike orthosteric

antagonists that directly compete with the endogenous ligand for the primary binding site,

SYD5115 binds to a distinct, allosteric site within the transmembrane domain of the receptor.[2]

This binding event induces a conformational change in the TSH-R, preventing its activation by

both thyrotropin (TSH) and pathogenic TSIs.[1] The consequence of this allosteric inhibition is

the attenuation of downstream signaling cascades, most notably the cyclic AMP (cAMP)

pathway, which is a hallmark of TSH-R activation.[3]
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Target Binding Affinity and Potency
SYD5115 demonstrates potent, nanomolar-range antagonism of TSH-R activation across a

variety of in vitro cellular models. The inhibitory activity has been quantified using different

functional assays, primarily measuring the downstream second messenger cAMP.
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Assay Type Cell Line Stimulant Potency (IC50) Reference

cAMP Assay Rat FRTL-5 cells
M22 (TSI

mimetic)
22 nM [4]

cAMP Assay
HEK-293 cells

(hTSH-R)

M22 (TSI

mimetic)
69 nM [5]

cAMP Assay

Human

Osteosarcoma

(U2OS) cells

(hTSH-R)

M22 (TSI

mimetic)

193 nM (for

100% inhibition)
[3][6]

β-arrestin-1

Translocation
Not Specified Bovine TSH 42 nM [5]

In Vivo (Oral) Rat Model Not Specified 48 nM [5]

Table 1: In Vitro and In Vivo Potency of SYD5115

Furthermore, SYD5115 has been shown to dose-dependently inhibit both cAMP production and

hyaluronic acid (HA) release in primary human orbital fibroblasts obtained from patients with

Graves' orbitopathy.[3][6] This is particularly relevant as HA accumulation is a key pathological

feature of this condition.

SYD5115 Concentration
(nM)

Inhibition of M22-
stimulated cAMP
Production (p-value)

Inhibition of M22-
stimulated HA Production
(p-value)

1 p=0.0029 Not Significant

10 p<0.0001 Not Significant

100 p<0.0001 p=0.0392

1,000 p<0.0001 p=0.0431

10,000 p<0.0001 p=0.0245
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Table 2: Dose-Dependent Inhibition of cAMP and Hyaluronic Acid Release in Primary Human

Orbital Fibroblasts[3][6]

TSH-R Signaling Pathway and Point of Intervention
The TSH-R is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha

subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular

cAMP. This signaling cascade is central to thyroid hormone production and orbital fibroblast

activation in Graves' disease. SYD5115 intervenes at the receptor level, preventing the

initiation of this cascade.
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Selectivity Profile
While comprehensive public data on the broad off-target screening of SYD5115 is limited, it is

characterized as a selective TSH-R antagonist. The most closely related receptors to TSH-R

are the luteinizing hormone (LH) and follicle-stimulating hormone (FSH) receptors. For a similar

class of small molecule TSH-R antagonists, high selectivity over these related receptors has

been demonstrated. For instance, the antagonist ANTAG3 showed an IC50 of 2.1 µM for TSH-

R, while the IC50 for LH and FSH receptors was greater than 30 µM, indicating a selectivity of

over 14-fold. It is anticipated that SYD5115 possesses a comparable or superior selectivity

profile.

Experimental Protocols
cAMP Measurement Assay
This assay quantifies the intracellular concentration of cAMP in response to TSH-R stimulation

and its inhibition by SYD5115.

1. Cell Culture and Plating:

Chinese Hamster Ovary (CHO) cells stably transfected with the human TSH-R, or other

suitable cell lines like FRTL-5 or HEK-293, are cultured under standard conditions.

Cells are seeded into 96- or 384-well plates and grown to a confluent monolayer.

2. Compound Treatment:

Cells are pre-incubated with varying concentrations of SYD5115 or vehicle control for a

specified period.

3. Stimulation:

The TSH-R is stimulated with a known agonist, such as bovine TSH, recombinant human

TSH, or the monoclonal antibody M22, at a concentration that elicits a submaximal response

(e.g., EC80).

4. Cell Lysis and cAMP Detection:
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Following stimulation for a defined time (e.g., 30-60 minutes), the cells are lysed.

The intracellular cAMP concentration is determined using a competitive immunoassay, often

employing Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked

Immunosorbent Assay (ELISA) format.

5. Data Analysis:

The results are expressed as a percentage of the maximal agonist response.

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation.
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Hyaluronic Acid (HA) Release Assay
This assay measures the amount of HA released into the cell culture medium by primary

human orbital fibroblasts, a key downstream effect of TSH-R activation in Graves' orbitopathy.

1. Cell Culture:

Primary orbital fibroblasts are isolated from patients with Graves' orbitopathy and cultured in

appropriate media.

Cells are seeded in multi-well plates and allowed to adhere.

2. Treatment and Stimulation:

Cells are treated with various concentrations of SYD5115.

Following pre-incubation, cells are stimulated with M22 (e.g., 10 ng/mL) for an extended

period (e.g., 6 hours) to allow for HA synthesis and secretion.[3]

3. Sample Collection:

The cell culture supernatant is collected.

4. HA Quantification:

The concentration of HA in the supernatant is measured using a commercially available

ELISA kit. This is typically a competitive binding assay.

5. Data Analysis:

The amount of HA is normalized to a control (e.g., unstimulated cells) and the percentage

inhibition by SYD5115 at each concentration is calculated.

Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).
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Conclusion
SYD5115 is a potent and selective small molecule antagonist of the TSH-R that operates via a

negative allosteric mechanism. Its ability to inhibit TSH-R signaling at nanomolar

concentrations in various cell-based assays, including those using primary cells from patients

with Graves' orbitopathy, underscores its potential as a targeted therapy. The data presented in

this guide provide a solid foundation for its mechanism of action and support its continued

investigation in clinical settings. Further studies to fully elucidate its selectivity profile and in

vivo efficacy will be critical for its development as a novel treatment for TSH-R-mediated

autoimmune diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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